Cas no 2097926-80-0 (N-{1-4-(morpholine-4-sulfonyl)benzoylazetidin-3-yl}pyrimidin-4-amine)

N-{1-4-(morpholine-4-sulfonyl)benzoylazetidin-3-yl}pyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- N-{1-4-(morpholine-4-sulfonyl)benzoylazetidin-3-yl}pyrimidin-4-amine
- F6550-6641
- N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine
- 2097926-80-0
- AKOS032461632
- (4-morpholin-4-ylsulfonylphenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
-
- Inchi: 1S/C18H21N5O4S/c24-18(22-11-15(12-22)21-17-5-6-19-13-20-17)14-1-3-16(4-2-14)28(25,26)23-7-9-27-10-8-23/h1-6,13,15H,7-12H2,(H,19,20,21)
- InChI Key: CEOVOOFLOOIPNJ-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)C(N1CC(C1)NC1C=CN=CN=1)=O)(N1CCOCC1)(=O)=O
Computed Properties
- Exact Mass: 403.13142534g/mol
- Monoisotopic Mass: 403.13142534g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 635
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 113Ų
N-{1-4-(morpholine-4-sulfonyl)benzoylazetidin-3-yl}pyrimidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6550-6641-10mg |
N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine |
2097926-80-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6550-6641-25mg |
N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine |
2097926-80-0 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6550-6641-100mg |
N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine |
2097926-80-0 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6550-6641-10μmol |
N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine |
2097926-80-0 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6550-6641-4mg |
N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine |
2097926-80-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6550-6641-50mg |
N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine |
2097926-80-0 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6550-6641-40mg |
N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine |
2097926-80-0 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6550-6641-20μmol |
N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine |
2097926-80-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6550-6641-30mg |
N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine |
2097926-80-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6550-6641-3mg |
N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine |
2097926-80-0 | 3mg |
$63.0 | 2023-09-08 |
N-{1-4-(morpholine-4-sulfonyl)benzoylazetidin-3-yl}pyrimidin-4-amine Related Literature
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
Additional information on N-{1-4-(morpholine-4-sulfonyl)benzoylazetidin-3-yl}pyrimidin-4-amine
N-{1-4-(morpholine-4-sulfonyl)benzoylazetidin-3-yl}pyrimidin-4-amine (CAS No. 2097926-80-0): An Emerging Compound in Medicinal Chemistry
N-{1-4-(morpholine-4-sulfonyl)benzoylazetidin-3-yl}pyrimidin-4-amine (CAS No. 2097926-80-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to a class of molecules known as pyrimidine derivatives, which have been extensively studied for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
The chemical structure of N-{1-4-(morpholine-4-sulfonyl)benzoylazetidin-3-yl}pyrimidin-4-amine is characterized by a pyrimidine core linked to an azetidine ring, which is further substituted with a morpholine sulfonyl group and a benzoyl moiety. This intricate arrangement of functional groups imparts the compound with high chemical stability and favorable pharmacokinetic properties, making it an attractive candidate for drug development.
Recent studies have highlighted the potential of N-{1-4-(morpholine-4-sulfonyl)benzoylazetidin-3-yl}pyrimidin-4-amine in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronavirus. The mechanism of action involves the inhibition of viral replication by targeting key viral enzymes, such as RNA-dependent RNA polymerase (RdRp).
In addition to its antiviral properties, N-{1-4-(morpholine-4-sulfonyl)benzoylazetidin-3-yl}pyrimidin-4-amine has shown promise in cancer research. Preclinical studies have demonstrated that this compound can selectively inhibit the growth of various cancer cell lines, including those derived from lung, breast, and colon cancers. The anticancer activity is attributed to its ability to induce apoptosis and disrupt cell cycle progression by modulating key signaling pathways, such as the PI3K/Akt and MAPK pathways.
The pharmacokinetic profile of N-{1-4-(morpholine-4-sulfonyl)benzoylazetidin-3-yl}pyrimidin-4-amine has also been extensively evaluated. In vitro and in vivo studies have shown that this compound exhibits good oral bioavailability, low plasma protein binding, and favorable tissue distribution. These properties are crucial for ensuring effective drug delivery and sustained therapeutic effects.
Furthermore, the safety profile of N-{1-4-(morpholine-4-sulfonyl)benzoylazetidin-3-yl}pyrimidin-4-amine has been assessed in preclinical toxicity studies. Results indicate that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. These findings support its potential for further clinical development.
In conclusion, N-{1-4-(morpholine-4-sulfonyl)benzoylazetidin-3-yl}pyrimidin-4-amine (CAS No. 2097926-80-0) represents a promising candidate for the development of novel therapeutics in the fields of virology and oncology. Its unique chemical structure, combined with its favorable pharmacological properties and safety profile, positions it as a valuable addition to the arsenal of compounds being explored for their potential medical applications.
2097926-80-0 (N-{1-4-(morpholine-4-sulfonyl)benzoylazetidin-3-yl}pyrimidin-4-amine) Related Products
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 624-75-9(Iodoacetonitrile)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)



